molecular formula C20H19NO2 B7481021 2-naphthalen-2-yl-N-(2-phenoxyethyl)acetamide

2-naphthalen-2-yl-N-(2-phenoxyethyl)acetamide

Cat. No. B7481021
M. Wt: 305.4 g/mol
InChI Key: HHAIJLSHDYSGOE-UHFFFAOYSA-N
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Description

2-naphthalen-2-yl-N-(2-phenoxyethyl)acetamide, also known as N-(2-phenoxyethyl)-2-naphthylacetamide (PENA), is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. PENA is a member of the acetamide family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of PENA is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and pain. PENA has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. PENA has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PENA has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PENA inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the expression of COX-2. In vivo studies have shown that PENA reduces the severity of inflammation and pain in animal models of arthritis and neuropathic pain. PENA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

PENA has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial sources. PENA has been extensively studied for its potential therapeutic properties, and its mechanism of action has been well-documented in the literature. However, there are also some limitations to the use of PENA in lab experiments. The compound has relatively low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of PENA is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on PENA. One area of interest is the development of more potent and selective analogs of PENA with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of PENA in other disease models, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of PENA and to identify its molecular targets.

Synthesis Methods

The synthesis of PENA involves the reaction of 2-naphthylacetic acid with 2-phenoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified by recrystallization or column chromatography. The synthesis of PENA has been well-documented in the literature, and the compound is readily available from commercial sources.

Scientific Research Applications

PENA has been extensively studied for its potential therapeutic properties, particularly in the treatment of inflammation and pain. In vitro studies have shown that PENA exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PENA has also been shown to have analgesic effects in animal models of pain, and it has been suggested that the compound may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.

properties

IUPAC Name

2-naphthalen-2-yl-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(21-12-13-23-19-8-2-1-3-9-19)15-16-10-11-17-6-4-5-7-18(17)14-16/h1-11,14H,12-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAIJLSHDYSGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-2-yl-N-(2-phenoxyethyl)acetamide

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